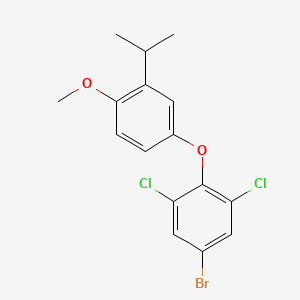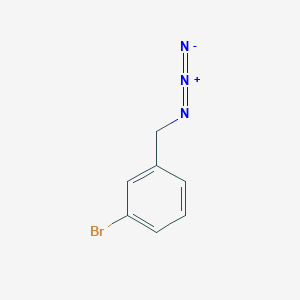
1-(Azidomethyl)-3-brombenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethyl)-3-bromobenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where a bromine atom is substituted at the third position and an azidomethyl group is attached to the first position
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-3-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-3-bromobenzene typically involves the bromination of benzyl azide. The process begins with the formation of benzyl azide through the reaction of benzyl chloride with sodium azide. Subsequently, the bromination of benzyl azide is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to yield 1-(Azidomethyl)-3-bromobenzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: 1-(Azidomethyl)-3-bromobenzene can undergo electrophilic aromatic substitution reactions. For example, it can react with electrophiles such as nitronium ions (NO2+) to form nitro derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nitration: Formation of 1-(azidomethyl)-3-bromo-4-nitrobenzene.
Reduction: Formation of 1-(aminomethyl)-3-bromobenzene.
Oxidation: Formation of 1-(azidomethyl)-3-bromo-4-hydroxybenzene.
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-3-bromobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction proceeds via a concerted mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring.
Vergleich Mit ähnlichen Verbindungen
Benzyl Azide: Similar structure but lacks the bromine substituent.
1-Bromo-3-methylbenzene: Similar structure but has a methyl group instead of an azidomethyl group.
1-Azidomethyl-3-chlorobenzene: Similar structure but with a chlorine substituent instead of bromine.
Uniqueness: 1-(Azidomethyl)-3-bromobenzene is unique due to the presence of both the azido and bromo groups, which confer distinct reactivity patterns. The azido group is highly reactive and useful in click chemistry, while the bromo group can participate in various substitution reactions, making this compound versatile for synthetic applications.
Eigenschaften
IUPAC Name |
1-(azidomethyl)-3-bromobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOCMECOGWAHFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472173 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-86-8 |
Source


|
| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




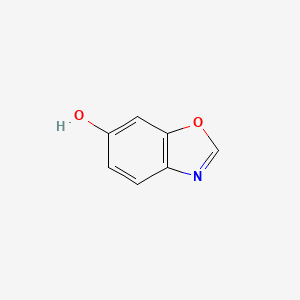


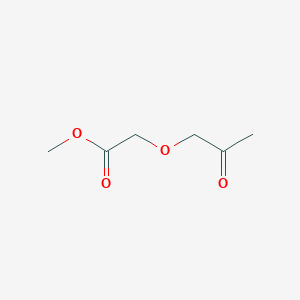

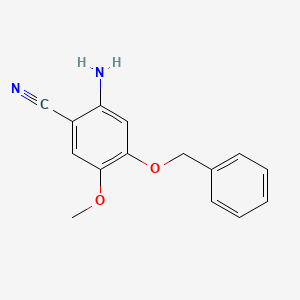

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)
